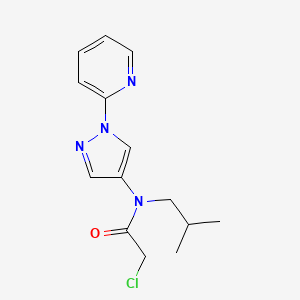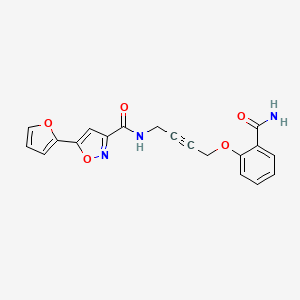
N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-5-(furan-2-yl)isoxazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-5-(furan-2-yl)isoxazole-3-carboxamide, commonly known as CPI-455, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CPI-455 is a small molecule inhibitor of bromodomain and extraterminal domain (BET) proteins, which are epigenetic regulators involved in various cellular processes such as transcriptional regulation, chromatin remodeling, and DNA repair. In
Applications De Recherche Scientifique
Synthesis and Chemical Characterization
- Synthesis Techniques : Research highlights innovative synthetic pathways for creating compounds with similar structures, emphasizing methodologies for incorporating furan and isoxazole derivatives. The synthesis often involves multi-step reactions, including condensation, bromination, and coupling processes, to achieve targeted molecular frameworks (Ismail et al., 2004), (Patrick et al., 2007).
- Molecular Characterization : Studies include detailed characterizations using NMR, IR spectroscopy, and X-ray crystallography, providing insights into the structural attributes of the synthesized compounds. The research often explores modifications to the furan and isoxazole cores to study their impacts on molecular properties and reactivity (Cakmak et al., 2022).
Biological Activity and Applications
- Antimicrobial Activity : Several studies focus on the antimicrobial properties of compounds bearing furan and isoxazole rings. The antimicrobial activity is assessed against a range of pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi. These compounds show promise as potential lead molecules for developing new antimicrobial agents (Dhaduk & Joshi, 2022).
- Antitumor and Antileukemic Activities : Research also explores the potential antitumor and antileukemic activities of these compounds, indicating a potential for the development of new cancer therapies. The studies often involve the evaluation of cytotoxic effects on cancer cell lines, aiming to identify compounds with high efficacy and selectivity (Earl & Townsend, 1979), (Stevens et al., 1984).
Molecular Electronics and Material Science
- Electrochromic Properties : Certain studies investigate the electrochromic properties of polyamides with pendant carbazole groups, highlighting the potential application of these materials in electronic devices. The research focuses on the synthesis, thermal stability, photoluminescence, and electrochromic performance of these materials (Hsiao et al., 2013).
Theoretical Studies and Modelling
- Computational Analyses : Computational studies, including density functional theory (DFT) and molecular dynamics simulations, complement experimental findings by offering insights into the electronic structure, conformational preferences, and potential bioactive conformations of these compounds. This theoretical approach aids in understanding the molecular basis of their biological activity and material properties (Tosco & Lolli, 2008).
Propriétés
IUPAC Name |
N-[4-(2-carbamoylphenoxy)but-2-ynyl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O5/c20-18(23)13-6-1-2-7-15(13)25-10-4-3-9-21-19(24)14-12-17(27-22-14)16-8-5-11-26-16/h1-2,5-8,11-12H,9-10H2,(H2,20,23)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIIXDZJGDGUNIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)OCC#CCNC(=O)C2=NOC(=C2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-5-(furan-2-yl)isoxazole-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((4-(3-nitrophenyl)thiazol-2-yl)thio)acetamide](/img/structure/B2879747.png)
![N-(3-cyanothiophen-2-yl)-4-[ethyl(phenyl)sulfamoyl]benzamide](/img/structure/B2879753.png)
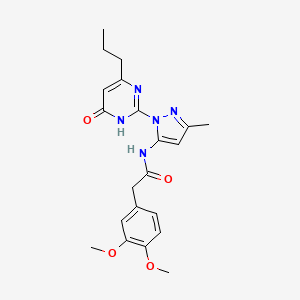
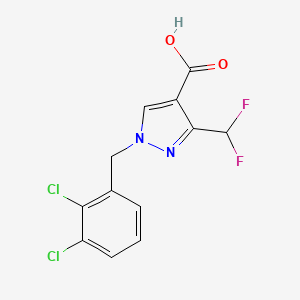
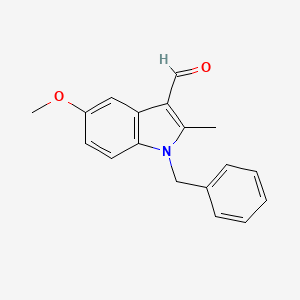
![6-[3-(3-methylphenyl)-4-oxo-3,4-dihydro-1-phthalazinyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B2879758.png)
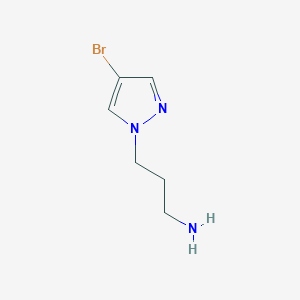
![3-(3-Chlorophenyl)-5-[2-(methylsulfinyl)phenyl]-1,2,4-oxadiazole](/img/structure/B2879760.png)
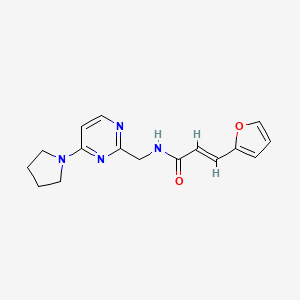
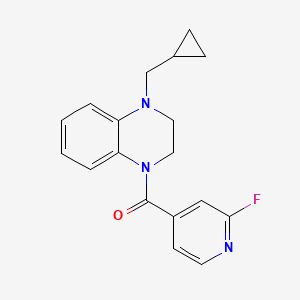
![7-Bromo-3-methylimidazo[1,2-a]pyridine](/img/structure/B2879765.png)
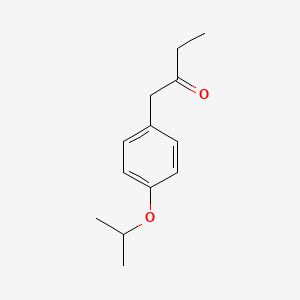
![(2E)-3-[2,3-dibromo-5-ethoxy-4-(2-ethoxy-2-oxoethoxy)phenyl]prop-2-enoic acid](/img/structure/B2879767.png)
